REACTION_CXSMILES
|
S(=O)(=O)(O)O.[K+].[Br:7][C:8]1[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:15]([O-:17])=[O:16])[CH:9]=1.C([O-])(O)=O.[Na+].[CH2:23](O)[CH3:24]>>[CH2:23]([O:16][C:15]([C:10]1[CH:9]=[C:8]([Br:7])[CH:13]=[C:12]([CH3:14])[N:11]=1)=[O:17])[CH3:24] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
[K+].BrC1=CC(=NC(=C1)C)C(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 3:2
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |